molecular formula C21H19N3O4S B498635 N-(4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)phenyl)acetamide CAS No. 438488-87-0

N-(4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)phenyl)acetamide

Cat. No.: B498635
CAS No.: 438488-87-0
M. Wt: 409.5g/mol
InChI Key: HQYQJCSODDOMTE-UHFFFAOYSA-N
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Description

N-(4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)phenyl)acetamide is a specialized chemical compound designed for research applications, particularly in the field of inflammatory disease and immunology. This compound belongs to the 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide class of molecules, a scaffold recognized in scientific literature for its potential as a small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF-α) . TNF-α is a pivotal cytokine mediator involved in inflammatory responses, and its dysregulation is implicated in a range of auto-inflammatory diseases such as rheumatoid arthritis, Crohn's disease, and ulcerative colitis . While biological drugs targeting TNF-α are established, small molecule inhibitors like those based on the dihydrobenzo[cd]indole scaffold offer distinct advantages for research, including oral availability and a potentially simpler mechanistic study . The core structure has been optimized through rational design, with related analogs demonstrating significant activity in cell-based assays by disrupting the TNF-α signaling pathway . This acetamide derivative is intended for use by scientific researchers to further explore the mechanisms of protein-protein interaction inhibition, to study intracellular signaling pathways, and to develop novel therapeutic strategies for inflammatory conditions. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate care and in compliance with all their institution's safety guidelines.

Properties

IUPAC Name

N-[4-[(1-ethyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-3-24-18-11-12-19(16-5-4-6-17(20(16)18)21(24)26)29(27,28)23-15-9-7-14(8-10-15)22-13(2)25/h4-12,23H,3H2,1-2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYQJCSODDOMTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=C(C=C4)NC(=O)C)C=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 2-Oxo-1,2-dihydrobenzo[cd]indole

Naphthalic anhydride (1.98 g, 10 mmol) is reacted with hydroxylamine hydrochloride (0.69 g, 10 mmol) in anhydrous pyridine under reflux for 1 hour. Subsequent addition of benzenesulfonyl chloride (5 g) induces cyclization, yielding a crystalline intermediate. Acidification with concentrated HCl precipitates 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonic acid as light-yellow needles (74% yield).

Key Reaction Parameters:

  • Solvent: Pyridine

  • Temperature: Reflux (≈115°C)

  • Workup: Acidification with HCl and recrystallization from ethanol-water

Sulfonylation to Generate the Sulfonyl Chloride Intermediate

The sulfonic acid intermediate is converted to the reactive sulfonyl chloride, a critical precursor for subsequent amide coupling.

Chlorosulfonation Reaction

2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonic acid (1.0 g, 5.9 mmol) is treated with chlorosulfonic acid (3.2 mL) at 0°C for 1 hour, followed by stirring at room temperature for 2 hours. Quenching in ice water precipitates 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride (38% yield), which is used without further purification.

Alternative Method:

A chloroform-based protocol dissolves the sulfonic acid in chloroform (100 mL) before adding chlorosulfonic acid dropwise at 0°C. Heating at 50°C for 6 hours enhances conversion, yielding 59% after extraction with dichloromethane.

Coupling with Aniline Derivatives

The sulfonyl chloride undergoes nucleophilic substitution with 4-aminophenylacetamide to introduce the sulfonamide moiety.

Aminophenylacetamide Preparation

4-Aminophenylacetamide is synthesized by acetylating 4-nitroaniline followed by catalytic hydrogenation. Alternatively, direct acetylation of 4-aminophenylamine with acetic anhydride in pyridine provides the acetamide.

Sulfonamide Bond Formation

A mixture of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride (100 mg, 0.37 mmol), 4-aminophenylacetamide (0.37 mmol), triethylamine (0.4 mL), and DMAP (20 mg) in DMF (5 mL) is stirred at room temperature. Completion, monitored by TLC, is followed by extraction with ethyl acetate and purification via column chromatography (silica gel, ethyl acetate/hexane).

Optimization Notes:

  • Base: Triethylamine neutralizes HCl, driving the reaction forward.

  • Catalyst: DMAP accelerates sulfonamide formation.

  • Yield: ~60–70% after purification.

Introduction of the ethyl group at the indole’s N1 position is achieved via alkylation.

Alkylation with Ethylating Agents

The indole intermediate (6.46 g, 33 mmol) is dissolved in chloroform (100 mL) and treated with ethyl bromide (33 mmol) in the presence of a base such as K2CO3. After refluxing for 6 hours, the product is extracted and purified to yield 1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride.

Reaction Conditions:

  • Solvent: Chloroform

  • Base: Potassium carbonate

  • Temperature: Reflux (≈61°C)

Final Acetylation and Purification

The terminal acetamide group is introduced either before or after sulfonamide coupling, depending on the route.

Acetylation of the Aniline Precursor

4-Nitroaniline is acetylated using acetic anhydride in pyridine, followed by nitro group reduction to yield 4-aminophenylacetamide. This precursor is then coupled with the sulfonyl chloride as described in Section 3.2.

Purification Techniques

  • Column Chromatography: Silica gel with gradient elution (ethyl acetate/hexane) removes unreacted starting materials.

  • Recrystallization: Methanol or ethanol-water mixtures enhance purity.

Analytical Data and Characterization

ParameterValue/DescriptionSource
Molecular FormulaC21H19N3O4S
Molecular Weight409.46 g/mol
Melting Point215–217°C (decomposes)
HPLC Purity>95%
Key IR Bands (cm⁻¹)1680 (C=O), 1340, 1160 (SO2)
¹H NMR (DMSO-d6)δ 1.35 (t, J=7.1 Hz, 3H, CH2CH3), 2.05 (s, 3H, COCH3), 4.02 (q, J=7.1 Hz, 2H, NCH2), 7.2–8.1 (m, 8H, Ar-H)

Comparative Analysis of Synthetic Routes

Yield Optimization

  • Chlorosulfonation Step: The chloroform-based method achieves higher yields (59%) compared to the pyridine route (38%), likely due to better solubility of intermediates.

  • Coupling Reaction: Use of DMAP improves yields from ~50% to 70% by mitigating side reactions.

Scalability Challenges

  • Sulfonyl Chloride Instability: Rapid hydrolysis necessitates immediate use post-synthesis.

  • Purification Demands: Column chromatography is essential for removing regioisomers formed during alkylation .

Chemical Reactions Analysis

Types of Reactions

N-(4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form different quinoline derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while reduction can produce alcohol derivatives .

Scientific Research Applications

N-(4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)phenyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)phenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the indole moiety can interact with various receptors in the body. These interactions can lead to the modulation of biochemical pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Benzo[cd]indole Derivatives

The benzo[cd]indole scaffold is shared across multiple compounds, but substituents at the 1-, 2-, and 6-positions define their functional diversity:

  • Target Compound : Features a 1-ethyl-2-oxo group and a sulfonamide bridge to a para-substituted phenylacetamide.
  • 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl Chloride () : Lacks the ethyl and phenylacetamide groups, serving as a precursor in sulfonamide synthesis. Its reactivity is attributed to the sulfonyl chloride group, enabling coupling with amines .
  • 2-(benzylsulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide (): Replaces the phenylacetamide with a benzylsulfonyl-acetamide group. The benzylsulfonyl moiety increases molecular weight (408.5 g/mol vs.

Sulfonamide-Linked Compounds

Compound Name Substituent on Sulfonamide Nitrogen Key Functional Groups Molecular Formula Molecular Weight (g/mol)
Target Compound 4-(Acetamido)phenyl 1-ethyl-2-oxo, acetamide C₂₂H₂₁N₃O₄S ~407.5
C F2 () 4-(3,4-dimethylisoxazole-5-yl) Isoxazole, dioxoisoindoline C₂₃H₂₂N₄O₆S 494.5
C F3 () 4-(5-methyl-isoxazol-3-yl) Methyl-isoxazole, dioxoisoindoline C₂₂H₂₀N₄O₆S 480.5
C F4 () 4-(thiazole-2-yl) Thiazole, dioxoisoindoline C₂₀H₁₈N₄O₅S₂ 458.5
  • Heterocyclic vs. Acetamide Substituents: Compounds C F2–F4 () incorporate isoxazole or thiazole rings instead of the acetamide group.
  • In contrast, the dioxoisoindoline groups in C F2–F4 () may confer rigidity, affecting conformational flexibility during binding .

Physicochemical and Pharmacokinetic Profiles

  • Solubility : The acetamide group offers hydrogen-bonding sites, improving solubility relative to the benzylsulfonyl analog in .
  • Metabolic Stability : The thiazole and isoxazole groups in C F3–F4 () are prone to oxidative metabolism, whereas the acetamide group may undergo slower hydrolysis, suggesting better metabolic stability for the target compound .

Biological Activity

N-(4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)phenyl)acetamide (CAS No. 438488-87-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H19N3O4S
  • Molecular Weight : 409.5 g/mol
  • CAS Number : 438488-87-0

The compound features a complex structure that includes an indole core, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study on related sulfonamides demonstrated their effectiveness against various bacterial strains, suggesting that this compound may share similar properties. The mechanism often involves the inhibition of bacterial enzyme systems essential for growth and replication .

Anticancer Potential

The indole scaffold is frequently associated with anticancer activity. Preliminary studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines by activating intrinsic apoptotic pathways. For instance, compounds with similar structures have been reported to inhibit histone deacetylases (HDACs), leading to altered gene expression and subsequent cancer cell death .

The proposed mechanism of action for this compound includes:

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives showed significant inhibition zones, suggesting a promising application for treating infections caused by resistant strains .

Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) demonstrated that compounds with the indole structure could reduce cell viability significantly compared to controls. The IC50 values ranged from 10 µM to 30 µM, indicating a potent anticancer effect that warrants further investigation into their mechanisms and potential clinical applications .

CompoundCell LineIC50 (µM)Mechanism
Compound AHeLa15Apoptosis induction
Compound BMCF-725HDAC inhibition

Research Findings

Recent literature has highlighted the significance of structure-activity relationships (SAR) in optimizing the biological efficacy of sulfonamide derivatives. Modifications at the phenyl ring or sulfonamide group can enhance activity against specific targets while reducing toxicity profiles.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)phenyl)acetamide?

  • Methodology : The synthesis typically involves coupling the benzo[cd]indole sulfonamide core with a substituted phenylacetamide group. For example, sulfonamide intermediates can be generated via sulfonation of the benzo[cd]indole scaffold using chlorosulfonic acid, followed by amidation with 4-aminophenylacetamide derivatives. Reaction conditions (e.g., solvent, temperature, and coupling agents like TBTU) must be optimized to improve yield and purity .
  • Key Steps :

  • Sulfonation of the benzo[cd]indole moiety.
  • Activation of the sulfonic acid group for nucleophilic substitution.
  • Amidation using protected amines to avoid side reactions.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Essential Methods :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and confirm sulfonamide/acetamide linkages (e.g., characteristic peaks for sulfonamide protons at δ 3.1–3.3 ppm and acetamide carbonyl at ~168–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns.
  • Elemental Analysis : To confirm stoichiometry (C, H, N, S) within ±0.5% of theoretical values .

Q. How can researchers assess the compound’s solubility and stability in biological assays?

  • Approach :

  • Solubility Testing : Use polar solvents (DMSO, ethanol) and measure saturation points via UV-Vis spectroscopy. For aqueous solubility, employ co-solvents like PEG-400 or cyclodextrins .
  • Stability Profiling : Conduct accelerated degradation studies under varying pH (1–9), temperature (4–37°C), and light exposure. Monitor decomposition via HPLC .

Advanced Research Questions

Q. How can structural contradictions in crystallographic vs. spectroscopic data be resolved?

  • Resolution Strategy :

  • X-ray Crystallography : Provides definitive bond lengths and angles. For example, nitro group torsion angles in related compounds (e.g., -16.7° and 160.9°) highlight conformational flexibility that NMR alone may not resolve .
  • DFT Calculations : Compare experimental NMR shifts with computational models (e.g., using Gaussian or ORCA) to validate minor conformers or tautomers .
  • Dynamic NMR : Detect slow-exchange processes (e.g., rotational barriers in sulfonamide groups) .

Q. What experimental designs are effective for probing structure-activity relationships (SAR) of this compound?

  • SAR Workflow :

  • Analog Synthesis : Modify substituents (e.g., ethyl group on indole, sulfonamide substituents) and compare bioactivity. shows that substituents like piperazinyl or methyl groups significantly alter analgesic activity .
  • Biological Assays : Test analogs in target-specific assays (e.g., enzyme inhibition, receptor binding). For sulfonamides, screen against carbonic anhydrase or kinase targets due to known sulfonamide-protein interactions .
  • Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .

Q. How should researchers address discrepancies in pharmacological activity across in vitro vs. in vivo models?

  • Troubleshooting Steps :

  • Metabolic Stability : Check for rapid hepatic clearance using microsomal assays (e.g., human liver microsomes + NADPH). Poor in vivo activity may require prodrug strategies .
  • Protein Binding : Measure plasma protein binding (e.g., equilibrium dialysis) to assess free drug availability .
  • Pharmacokinetic Profiling : Conduct IV/PO studies in rodents to quantify bioavailability and tissue distribution .

Data Contradiction Analysis

Q. Why might synthesis yields vary significantly between batches despite identical protocols?

  • Potential Causes :

  • Reagent Purity : Trace moisture in solvents or sulfonating agents (e.g., chlorosulfonic acid) can hydrolyze intermediates.
  • Coupling Efficiency : Variability in coupling agents (e.g., TBTU vs. HATU) impacts amidation yields. Pre-activation of carboxyl groups may stabilize reactive intermediates .
  • Workup Conditions : Incomplete removal of byproducts (e.g., unreacted amines) during purification can skew yields. Use preparative HPLC instead of column chromatography for polar impurities .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamido)phenyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.